molecular formula C13H10FNS B158634 4-fluoro-N-phenylbenzenecarbothioamide CAS No. 1629-19-2

4-fluoro-N-phenylbenzenecarbothioamide

Cat. No. B158634
CAS RN: 1629-19-2
M. Wt: 231.29 g/mol
InChI Key: LQKYDGGOSBFZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-phenylbenzenecarbothioamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to a class of chemicals known as designer drugs, which are created in a laboratory to mimic the effects of illegal drugs such as marijuana. Despite being relatively new to the market, 4F-ADB has already gained a reputation as a dangerous and unpredictable substance, leading to its classification as a Schedule I controlled substance in the United States.

Mechanism Of Action

Like other synthetic cannabinoids, 4-fluoro-N-phenylbenzenecarbothioamide works by binding to cannabinoid receptors in the brain. These receptors are part of the endocannabinoid system, which plays a role in regulating mood, appetite, and other physiological processes. By binding to these receptors, 4-fluoro-N-phenylbenzenecarbothioamide can produce a range of effects, including euphoria, relaxation, and altered perception.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-fluoro-N-phenylbenzenecarbothioamide are still not fully understood, but research has shown that it can have a range of effects on the body. In addition to its psychoactive effects, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.

Advantages And Limitations For Lab Experiments

One advantage of using 4-fluoro-N-phenylbenzenecarbothioamide in lab experiments is its potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses than would be required with other compounds. However, its unpredictable effects and potential for harm make it a risky substance to work with, and researchers must take appropriate safety precautions when handling it.

Future Directions

There are many potential future directions for research on 4-fluoro-N-phenylbenzenecarbothioamide and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific cannabinoid receptors, potentially leading to the development of new treatments for a range of conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other physiological systems, which could help to inform public health policies and interventions.

Synthesis Methods

The synthesis of 4-fluoro-N-phenylbenzenecarbothioamide is a complex process that requires specialized knowledge and equipment. The most common method involves the reaction of 4-fluoroaniline with thionyl chloride to produce 4-fluorobenzene sulfonyl chloride. This intermediate is then reacted with N-phenyl-2-thiourea in the presence of a base to produce 4-fluoro-N-phenylbenzenecarbothioamide.

Scientific Research Applications

Despite its reputation as a dangerous drug, 4-fluoro-N-phenylbenzenecarbothioamide has attracted the attention of researchers due to its potent psychoactive effects. It has been used in a variety of scientific studies to investigate the mechanisms of action of synthetic cannabinoids and their effects on the brain. One study published in the journal Psychopharmacology found that 4-fluoro-N-phenylbenzenecarbothioamide was more potent than THC, the active ingredient in marijuana, in producing psychoactive effects in mice.

properties

CAS RN

1629-19-2

Product Name

4-fluoro-N-phenylbenzenecarbothioamide

Molecular Formula

C13H10FNS

Molecular Weight

231.29 g/mol

IUPAC Name

4-fluoro-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C13H10FNS/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)

InChI Key

LQKYDGGOSBFZDI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)F)S

SMILES

C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)F

Other CAS RN

1629-19-2

synonyms

4-fluoro-N-phenyl-benzenecarbothioamide

Origin of Product

United States

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